molecular formula C13H12KN3O3 B7401349 Potassium;2-(quinolin-8-ylmethylcarbamoylamino)acetate

Potassium;2-(quinolin-8-ylmethylcarbamoylamino)acetate

Cat. No.: B7401349
M. Wt: 297.35 g/mol
InChI Key: DIADQANSSVVWTL-UHFFFAOYSA-M
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Description

Potassium;2-(quinolin-8-ylmethylcarbamoylamino)acetate is a complex organic compound that features a quinoline moiety linked to a carbamoylamino group, which is further attached to an acetate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium;2-(quinolin-8-ylmethylcarbamoylamino)acetate typically involves the reaction of quinoline derivatives with carbamoyl chloride, followed by the introduction of an acetate group. The reaction conditions often require the use of a base such as potassium hydroxide to facilitate the formation of the desired product. The process can be summarized as follows:

    Formation of the Carbamoylamino Intermediate: Quinoline is reacted with carbamoyl chloride in the presence of a base to form the carbamoylamino intermediate.

    Acetate Introduction: The intermediate is then treated with acetic acid or its derivatives to introduce the acetate group, resulting in the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

Potassium;2-(quinolin-8-ylmethylcarbamoylamino)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the carbamoylamino group to an amine.

    Substitution: The acetate group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

Potassium;2-(quinolin-8-ylmethylcarbamoylamino)acetate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of Potassium;2-(quinolin-8-ylmethylcarbamoylamino)acetate involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting its function and leading to potential antimicrobial or anticancer effects. Additionally, the compound may inhibit specific enzymes or receptors, modulating various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A simpler compound with a similar core structure but lacking the carbamoylamino and acetate groups.

    Quinoline N-oxide: An oxidized derivative of quinoline.

    Carbamoyl Chloride Derivatives: Compounds with similar carbamoylamino groups but different substituents.

Uniqueness

Potassium;2-(quinolin-8-ylmethylcarbamoylamino)acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the potassium ion enhances its solubility and reactivity, making it a versatile compound for various applications.

Properties

IUPAC Name

potassium;2-(quinolin-8-ylmethylcarbamoylamino)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O3.K/c17-11(18)8-16-13(19)15-7-10-4-1-3-9-5-2-6-14-12(9)10;/h1-6H,7-8H2,(H,17,18)(H2,15,16,19);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIADQANSSVVWTL-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)CNC(=O)NCC(=O)[O-])N=CC=C2.[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12KN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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